Structural Pre‑organization for Kinase Hinge‑Binding: 2,3‑Dimethylphenoxy vs. 2‑Chlorophenoxy Analog
The 2,3‑dimethylphenoxy motif provides a more rigid, hydrophobic interface than the 2‑chlorophenoxy surrogate (CAS not disclosed in primary literature) when docked into the ATP‑binding pocket of LSD1, a validated triazolopyrimidine target. In silico docking studies on triazolopyrimidine derivatives reveal that ortho‑ and meta‑methyl substituents on the phenoxy ring improve van der Waals contacts with the hydrophobic pocket floor, yielding MM‑GBSA ∆G values approximately 5‑8 kcal/mol more favorable than for monohalogenated analogs [1]. The propanamide linker further directs the chiral α‑methyl group toward the solvent‑exposed region, potentially enhancing solubility without compromising target engagement [1].
| Evidence Dimension | Computed binding free energy (MM‑GBSA) improvement conferred by 2,3‑dimethyl vs. 2‑chloro substitution on the phenoxy ring |
|---|---|
| Target Compound Data | Predicted ∆G ≈ −45 to −50 kcal/mol (modeled for the 2,3‑dimethylphenoxy scaffold) |
| Comparator Or Baseline | 2‑chlorophenoxy analog: predicted ∆G ≈ −37 to −42 kcal/mol |
| Quantified Difference | ∆∆G ≈ 5‑8 kcal/mol favoring the 2,3‑dimethylphenoxy derivative |
| Conditions | LSD1/CoREST crystal structure (PDB 2UXX); Glide SP docking followed by Prime MM‑GBSA; implicit water model [1] |
Why This Matters
A 5‑8 kcal/mol difference in predicted binding energy raises the likelihood that the 2,3‑dimethylphenoxy compound achieves superior potency in biochemical kinase assays, reducing the risk of false negatives during primary screening.
- [1] Acta Pharmaceutica Sinica B, 2019, 9(4), 794‑808. View Source
